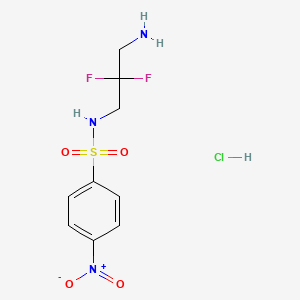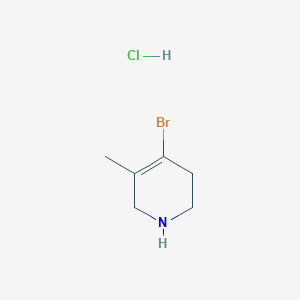![molecular formula C13H12ClN3O3S B2423105 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1796952-43-6](/img/structure/B2423105.png)
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide, also known as CNB-001, is a novel neuroprotective compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. CNB-001 is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress, inflammation, and apoptosis. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to enhance mitochondrial function and reduce neuronal damage.
Biochemical and Physiological Effects:
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to have various biochemical and physiological effects on the brain. Preclinical studies have demonstrated that 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can reduce oxidative stress, inflammation, and cell death in the brain. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to improve cognitive function and motor function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide in lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of various neurological disorders. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of using 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is its complex synthesis process, which may limit its availability for widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide. One potential direction is to investigate its therapeutic potential in clinical trials for various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide and to identify potential drug targets. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide may increase its availability for research and clinical use.
Synthesemethoden
The synthesis of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide involves a multistep process that begins with the reaction of 4-chloro-2-nitroaniline with thiourea to form 2-[(4-chloro-2-nitrophenyl)sulfanyl]aniline. This intermediate is then reacted with 1-cyanocyclobutane carboxylic acid to form 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been extensively studied for its neuroprotective properties in various neurological disorders such as traumatic brain injury, stroke, and neurodegenerative diseases. Preclinical studies have shown that 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can protect neurons from oxidative stress, inflammation, and excitotoxicity, which are key factors in the pathogenesis of these disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-2-3-11(10(6-9)17(19)20)21-7-12(18)16-13(8-15)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKQHGWYVRCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2423023.png)


![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)
![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)

![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)


![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2423037.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide](/img/structure/B2423040.png)